molecular formula C8H5N3 B11922665 Imidazo[1,5-a]pyridine-8-carbonitrile

Imidazo[1,5-a]pyridine-8-carbonitrile

Cat. No.: B11922665
M. Wt: 143.15 g/mol
InChI Key: BUOGFWMOINLLAS-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridine-8-carbonitrile is a heterocyclic compound that features an imidazo[1,5-a]pyridine core with a carbonitrile group at the 8th position. This compound is significant due to its presence in various pharmaceuticals and agrochemicals, showcasing a wide range of biological activities and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridine-8-carbonitrile typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. One common method includes the cyclization of 2-pyridyl ketones with alkylamines in the presence of molecular iodine and sodium acetate . Another approach involves the use of 1,3-diketones or malondialdehyde derivatives with in situ generated 1H-imidazol-4(5)-amine .

Industrial Production Methods: Industrial production often employs scalable methods such as oxidative cyclization and metal-free sequential dual oxidative amination of C(sp3)-H bonds under ambient conditions . These methods ensure high yields and are suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,5-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: Involves the use of oxidizing agents to introduce functional groups.

    Reduction: Utilizes reducing agents to modify the compound.

    Substitution: Commonly involves halogenation or alkylation reactions.

Common Reagents and Conditions:

    Oxidation: Molecular iodine, sodium acetate.

    Reduction: Catalytic hydrogenation.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS).

Major Products: The reactions typically yield derivatives of imidazo[1,5-a]pyridine with various functional groups, enhancing its biological activity and application potential .

Scientific Research Applications

Imidazo[1,5-a]pyridine-8-carbonitrile has a broad spectrum of applications in scientific research:

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It can modulate GABA receptors, inhibit enzymes like aromatase, and interact with cellular pathways involved in inflammation and cancer . The exact mechanism depends on the specific derivative and its target application.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine
  • Imidazo[4,5-b]pyridine
  • Imidazo[4,5-c]pyridine

Comparison: Imidazo[1,5-a]pyridine-8-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to its analogs, it often exhibits enhanced stability and a broader range of applications .

Properties

Molecular Formula

C8H5N3

Molecular Weight

143.15 g/mol

IUPAC Name

imidazo[1,5-a]pyridine-8-carbonitrile

InChI

InChI=1S/C8H5N3/c9-4-7-2-1-3-11-6-10-5-8(7)11/h1-3,5-6H

InChI Key

BUOGFWMOINLLAS-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NC=C2C(=C1)C#N

Origin of Product

United States

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